3-Cyclobutylbutyric acid
Description
3-Cyclobutylbutyric acid is a carboxylic acid derivative featuring a cyclobutyl group attached to the third carbon of a butyric acid backbone. The cyclobutyl moiety may confer unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-cyclobutylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(5-8(9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZGMVAWPXGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbutyric acid typically involves the introduction of a cyclobutyl group into a butyric acid framework. One common method is the alkylation of butyric acid derivatives with cyclobutyl halides under basic conditions. This reaction can be facilitated by using strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of cyclobutyl-substituted intermediates or the use of continuous flow reactors to optimize reaction conditions and yields.
Chemical Reactions Analysis
Esterification
3-CBA reacts with alcohols under acid catalysis to form esters:
Representative Data :
| Ester Product | Alcohol (R-OH) | Catalyst | Yield |
|---|---|---|---|
| Methyl 3-cyclobutylbutyrate | Methanol | H₂SO₄ | 82% |
| Benzyl 3-cyclobutylbutyrate | Benzyl alcohol | pTSA | 76% |
Amidation
Reaction with amines forms bioactive derivatives:
Example :
3-Amino-3-cyclobutylbutanoic acid hydrochloride (neurotransmitter analog) is synthesized via:
Analytical Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂·HCl | |
| ¹H NMR (CDCl₃) | δ 3.23 (m, 2H, cyclobutyl CH₂) | |
| Purity (HPLC) | >98% |
Thermal Decarboxylation
At 150-200°C, 3-CBA undergoes decarboxylation to form cyclobutane derivatives:
Mechanistic Pathway :
Photobiocatalytic Cross-Coupling
3-CBA participates in asymmetric sp³-sp³ coupling with organoboron reagents:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Engineered pyridoxal enzyme | |
| Oxidizing Agent | NaIO₄ | |
| Enantiomeric Excess (ee) | Up to 95% |
Notable Reaction :
This method enables synthesis of non-canonical amino acids with two contiguous stereocenters .
Grignard Reagent Reactions
3-CBA derivatives react with Grignard reagents to form tertiary alcohols:
Mechanism :
-
Nucleophilic attack on acid chloride intermediate
-
Ketone formation after chloride elimination
Organocuprate Conjugate Addition
Organocuprates add to α,β-unsaturated 3-CBA esters:
| Reagent | Product | Yield |
|---|---|---|
| Me₂CuLi | 3-Cyclobutyl-2-methylbutanoate | 68% |
| PhCu(CN)Li | 3-Cyclobutyl-2-phenylbutanoate | 73% |
Key Intermediate :
Triorganocopper(III) species facilitates C-C bond formation via reductive elimination .
Biological Activity and Derivatives
3-CBA derivatives show promise in neurological drug development:
| Derivative | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Aminomethyl-4-cyclobutylbutyric acid | GABA receptors | 0.407 µM | |
| 3-Cyclobutylbutyryl-CoA | Fatty acid metabolism | N/A |
Pharmacokinetic Data :
Scientific Research Applications
3-Cyclobutylbutyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutylbutyric acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
Structural Features :
Research Findings :
2-(3-(3-Chlorophenyl)cyclobutyl)acetic Acid
Structural Features :
Research Findings :
- Likely serves as a pharmacophore in antimicrobial or anti-inflammatory agents due to halogenated aromatic systems .
Comparative Data Table
Key Differences and Implications
Substituent Effects :
- The tert-butoxy group in 3-(tert-butoxy)cyclobutane-1-carboxylic acid enhances steric bulk and thermal stability, favoring material science applications .
- The chlorophenyl group in 2-(3-(3-chlorophenyl)cyclobutyl)acetic acid introduces electrophilic sites for drug-receptor interactions .
- This compound’s shorter carbon chain (compared to chlorophenyl analog) may reduce steric hindrance, facilitating enzyme binding in biological systems.
- Functional Group Impact: Butyric acid vs.
Biological Activity
3-Cyclobutylbutyric acid (CBA) is a cycloalkyl-substituted fatty acid that has gained attention in biochemical research due to its potential biological activities. This compound is characterized by a cyclobutyl group attached to a butyric acid backbone, which may influence its interactions with biological systems.
Structure and Composition
- Chemical Formula : C9H16O2
- Molecular Weight : 156.23 g/mol
- IUPAC Name : 3-Cyclobutylbutanoic acid
Lipophilicity
The lipophilicity of CBA is a crucial factor influencing its biological activity, as it affects the compound's ability to penetrate cell membranes. The LogP value, which indicates the partitioning of the compound between octanol and water, can provide insight into its bioavailability and potential pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of CBA derivatives. For instance, compounds with similar structural motifs have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with their lipophilicity, suggesting that more lipophilic compounds may penetrate bacterial membranes more effectively.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| CBA | 15.6 - 500 | Antimicrobial |
| CBA Derivative A | 7.8 - 125 | Antimicrobial |
| CBA Derivative B | 15.6 - 250 | Antimicrobial |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various derivatives of cyclobutyl fatty acids, CBA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 500 µg/mL depending on the specific derivative and bacterial strain tested .
- Cellular Mechanisms : Another investigation focused on the interaction of CBA with cellular membranes indicated that its cyclobutyl moiety enhances membrane fluidity, potentially facilitating better interaction with membrane-bound proteins involved in microbial resistance mechanisms .
Cytotoxicity and Cancer Research
CBA and its derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary results indicate that certain derivatives can induce apoptosis in p53-positive cancer cells, suggesting a role in cancer therapeutics.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | <1 | Induces Apoptosis |
| HCT-116 | <1 | Induces Apoptosis |
The mechanism by which CBA exerts its biological effects is multifaceted:
- Membrane Interaction : The lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting microbial membranes.
- Protein Interactions : CBA may influence protein functions related to cell growth and apoptosis, particularly through interactions with signaling pathways involving p53 .
Q & A
Q. What strategies resolve contradictions in reported biological activity data for 3-Cyclobutylbutyric acid?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) often arise from variations in assay conditions (pH, temperature) or impurities. Use standardized protocols (e.g., IC₅₀ determination at pH 7.4, 37°C) and orthogonal validation (e.g., Surface Plasmon Resonance for binding affinity). Cluster analysis of raw data (e.g., using R or Python) identifies outliers caused by experimental noise .
Q. How does the cyclobutane ring influence the metabolic stability of this compound in in vitro models?
- Methodological Answer : Perform hepatic microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. Compare half-life (t₁/₂) of this compound to non-cyclic analogs. The rigid cyclobutane ring typically reduces CYP450-mediated oxidation, enhancing metabolic stability. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) .
Q. What experimental designs minimize bias in assessing the cytotoxicity of this compound?
- Methodological Answer : Use randomized, blinded cell viability assays (e.g., MTT or resazurin) across multiple cell lines (e.g., HEK293, HepG2). Include vehicle controls and dose-response curves (0.1–100 µM). Account for batch effects by repeating experiments on separate days. Mixed-effects statistical models (e.g., in R’s lme4 package) adjust for nested data structures .
Methodological Frameworks
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound analogs?
- Answer :
Hypothesis : Substituents on the cyclobutane ring modulate target binding affinity.
Variables : Synthesize analogs with methyl, halogen, or hydroxyl groups at C2/C3.
Assays : Test analogs in target-specific assays (e.g., enzyme inhibition) and off-target panels.
Analysis : Multivariate regression (e.g., partial least squares) correlates structural descriptors (logP, polar surface area) with activity .
Q. What are best practices for reporting conflicting spectral data (e.g., NMR shifts) in publications?
- Answer : Disclose solvent, temperature, and instrument frequency (e.g., 500 MHz NMR in DMSO-d₆ at 25°C). Provide raw data in supplementary materials. If shifts contradict literature, validate via independent synthesis or computational NMR prediction (e.g., ACD/Labs or MestReNova) .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa values for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
